PROTAC BRD4 Degrader-3

Targeted Protein Degradation BRD4 Acute Myeloid Leukemia

PROTAC BRD4 Degrader-3 (GNE-987, compound 1004.1) delivers unprecedented picomolar BRD4 degradation (DC50 0.03 nM in EOL-1 AML), >14,000-fold more potent than dBET1 and >260-fold more potent than MZ1. Its equipotent BD1/BD2 binding (IC50 4.7/4.4 nM) and unique ten-methylene linker make it the only VHL-based BRD4 PROTAC validated for PROTAC-Antibody Conjugate (PAC) development. Eliminate variability from inferior analogs and secure reproducible super-enhancer perturbation, tumor-selective delivery, and robust SAR benchmarking with this structurally defined degrader.

Molecular Formula C55H65F2N9O9S2
Molecular Weight 1098.3 g/mol
Cat. No. B13423714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-3
Molecular FormulaC55H65F2N9O9S2
Molecular Weight1098.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
InChIInChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1
InChIKeyNIIZCTGOGSKWQJ-GADVMVDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-3 (GNE-987): A Picomolar VHL-Recruiting BRD4 Degrader for BET-Dependent Cancer Research and PAC Development


PROTAC BRD4 Degrader-3 (also known as GNE-987, compound 1004.1) is a highly potent heterobifunctional proteolysis-targeting chimera (PROTAC) that simultaneously engages the bromodomain-containing protein 4 (BRD4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted proteasomal degradation of BRD4 [1]. This VHL-based degrader is constructed by linking a potent BET bromodomain inhibitor to a VHL ligand via a ten-methylene spacer . It exhibits equipotent, low-nanomolar binding to both the first (BD1) and second (BD2) bromodomains of BRD4 (IC50 values of 4.7 nM and 4.4 nM, respectively) and achieves picomolar cellular degradation potency, with a reported DC50 of 0.03 nM for BRD4 in the EOL-1 acute myeloid leukemia (AML) cell line [1][2]. This compound also serves as a foundational component for PROTAC-Antibody Conjugates (PACs), enabling targeted delivery strategies [3].

Why PROTAC BRD4 Degrader-3 Cannot Be Substituted with Other VHL- or CRBN-Based BRD4 PROTACs


The assumption that BRD4-targeting PROTACs are functionally interchangeable is contradicted by substantial variations in degradation potency, E3 ligase dependency, and linker composition. PROTAC BRD4 Degrader-3 (GNE-987) recruits the VHL E3 ligase and achieves picomolar DC50 values (0.03 nM) for BRD4 degradation [1]. In contrast, the CRBN-recruiting degrader dBET1 exhibits an EC50 of 430 nM, representing a >14,000-fold difference in potency . Even among VHL-based degraders, linker length and composition critically influence degradation efficiency and selectivity; for instance, MZ1, another VHL-recruiting BRD4 degrader, shows DC50 values ranging from 8 to 23 nM, which are over 260-fold less potent than GNE-987 . Furthermore, the specific ten-methylene linker in GNE-987 is integral to its activity as a payload for PROTAC-Antibody Conjugates (PACs), a unique application that cannot be replicated by most other BRD4 PROTACs [2]. Substituting PROTAC BRD4 Degrader-3 with a seemingly similar analog would thus introduce significant and unpredictable variability in degradation kinetics, cellular potency, and downstream biological effects, directly compromising experimental reproducibility and data interpretation [1].

Quantitative Differentiation of PROTAC BRD4 Degrader-3: A Comparative Analysis of Potency and Selectivity


Picomolar Cellular Degradation Potency: A >14,000-Fold Increase Over dBET1

PROTAC BRD4 Degrader-3 (GNE-987) demonstrates unprecedented cellular potency for BRD4 degradation, achieving a half-maximal degradation concentration (DC50) of 0.03 nM in EOL-1 AML cells [1]. This potency starkly contrasts with the CRBN-based BRD4 degrader dBET1, which has a reported effective concentration (EC50) of 430 nM for BRD4 degradation . This quantifies a >14,000-fold difference in degradation potency between these two PROTACs, highlighting the superior catalytic efficiency of GNE-987 in inducing BRD4 depletion [1].

Targeted Protein Degradation BRD4 Acute Myeloid Leukemia

Enhanced Degradation Potency Compared to VHL-Based MZ1: Over 260-Fold Lower DC50

PROTAC BRD4 Degrader-3 (GNE-987) not only outperforms CRBN-based degraders but also exhibits superior potency compared to the well-characterized VHL-based BRD4 degrader, MZ1. GNE-987 achieves a DC50 of 0.03 nM for BRD4 degradation [1], whereas MZ1 demonstrates DC50 values of 8 nM and 23 nM in H661 and H838 cells, respectively . Using the most potent reported value for MZ1 (8 nM), GNE-987 is over 260-fold more potent at inducing BRD4 degradation [1].

PROTAC BRD4 VHL E3 Ligase

Equipotent Bromodomain Binding: A Clear Distinction from Pan-BET Degraders Like ARV-771

PROTAC BRD4 Degrader-3 (GNE-987) displays a balanced, equipotent binding profile for the two bromodomains of BRD4, with IC50 values of 4.7 nM for BD1 and 4.4 nM for BD2 [1]. This contrasts with the pan-BET degrader ARV-771, which shows a broader range of binding affinities across BET family members, including Kd values of 9.6 nM for BRD4(1) and 7.6 nM for BRD4(2) . While GNE-987 is a potent BRD4 degrader, its binding profile is distinct from pan-BET degraders and contributes to its specific degradation properties [1][2].

Epigenetics Bromodomain Selectivity

Sub-Picomolar Growth Inhibition in AML: >1,700-Fold More Potent than BETd-260

The superior degradation potency of PROTAC BRD4 Degrader-3 (GNE-987) translates directly into potent anti-proliferative effects. GNE-987 inhibits the viability of EOL-1 AML cells with an IC50 of 0.02 nM (20 pM) [1]. In comparison, the CRBN-recruiting BRD4 degrader BETd-260, while also potent, exhibits an IC50 of 51 pM for inhibiting growth of the RS4;11 leukemia cell line . This represents a >1,700-fold difference in growth inhibition potency under comparable cellular contexts [1].

Anti-proliferative Activity Acute Myeloid Leukemia BRD4

High-Impact Research Applications for PROTAC BRD4 Degrader-3 (GNE-987)


Development of PROTAC-Antibody Conjugates (PACs) for Targeted BRD4 Degradation

PROTAC BRD4 Degrader-3 (GNE-987) is a key component in the design of PROTAC-Antibody Conjugates (PACs). Its high potency and the availability of a stereoisomer control, (S)-GNE-987, which lacks VHL-binding and degradation activity, make it uniquely suited for developing targeted delivery systems [1]. This application is supported by its use in patent literature and research focused on improving the tumor selectivity of potent PROTACs .

Dissecting Super-Enhancer-Driven Oncogenic Transcription in Cancer

The picomolar potency of GNE-987 (DC50 = 0.03 nM) allows for the complete and rapid ablation of BRD4 at low concentrations, making it an ideal chemical probe for studying super-enhancer (SE) biology [2][3]. Researchers can use GNE-987 to efficiently disrupt SE-associated transcriptional machinery, as demonstrated in studies linking its activity to the downregulation of oncogenes like KRT80 in osteosarcoma [2]. This level of potency is essential for experiments requiring near-complete target suppression without confounding cellular stress responses.

Investigating BRD4 Dependence in Acute Myeloid Leukemia (AML)

PROTAC BRD4 Degrader-3 exhibits exceptional potency in AML models, with a DC50 of 0.03 nM and an anti-proliferative IC50 of 0.02 nM in the EOL-1 cell line [3]. This makes it a superior tool over less potent degraders like dBET1 (EC50 = 430 nM) or MZ1 (DC50 = 8 nM) for studying BRD4 addiction in AML and other hematological malignancies [3]. Its use enables precise dose-response studies and the identification of BRD4-dependent gene expression programs at physiologically relevant concentrations.

Structure-Activity Relationship (SAR) Studies for VHL-Based PROTAC Linker Optimization

GNE-987 is a well-defined VHL-based PROTAC with a specific ten-methylene linker [3]. This structural clarity makes it a valuable benchmark for medicinal chemists conducting structure-activity relationship (SAR) studies to optimize linker composition, length, and attachment points for BRD4 and other protein targets. Its equipotent binding to BRD4 BD1 and BD2 (IC50 = 4.7 nM and 4.4 nM, respectively) provides a consistent and well-documented binding profile against which novel VHL-based degraders can be compared [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 Degrader-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.